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indazole-1-carboxylate

Cat. No.: B168813 Get Quote

An In-depth Technical Guide to Tert-butyl 3-
(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key

intermediate in the synthesis of various biologically active molecules. This document details its

properties, synthesis, and analytical characterization, offering valuable insights for its

application in research and drug development.

Core Physical and Chemical Characteristics
Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a stable, solid compound at room

temperature. Its core structure consists of an indazole ring system N1-protected with a tert-

butoxycarbonyl (Boc) group and substituted with a bromomethyl group at the 3-position. The

Boc protecting group offers stability under a range of conditions, particularly basic and

nucleophilic environments, while being readily removable under acidic conditions. This feature

makes it a versatile intermediate in multi-step organic syntheses.
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Table 1: Physical and Chemical Properties of Tert-butyl 3-(bromomethyl)-1H-indazole-1-
carboxylate

Property Value Source

Molecular Formula C₁₃H₁₅BrN₂O₂ [1]

Molecular Weight 311.18 g/mol [1]

Exact Mass 310.031691 g/mol [1]

Appearance Solid (predicted)
Inferred from related

compounds

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in organic solvents

such as dichloromethane, ethyl

acetate, and methanol.

Inferred from synthesis

protocols of related

compounds

InChI

InChI=1S/C13H15BrN2O2/c1-

13(2,3)18-12(17)16-11-7-5-4-

6-9(11)10(8-14)15-16/h4-

7H,8H2,1-3H3

[1]

InChIKey
UKADXNQNCAFGTF-

UHFFFAOYSA-N
[1]

SMILES
c1(n--INVALID-LINK--

C(=O)OC(C)(C)C)CBr
[1]

CAS Number Not readily available

Synthesis and Purification
The synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate can be

conceptualized in a two-step process starting from 3-methyl-1H-indazole. The first step

involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed

by the bromination of the methyl group at the 3-position.
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Experimental Protocol: Synthesis
Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This procedure is adapted from the synthesis of similar N-Boc protected indazole derivatives.

Materials: 3-methyl-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-

Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium

bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Procedure:

Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Step 2: Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate

This step involves the radical bromination of the methyl group.

Materials: Tert-butyl 3-methyl-1H-indazole-1-carboxylate, N-Bromosuccinimide (NBS),

Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium

thiosulfate solution, Brine, Anhydrous sodium sulfate.

Procedure:
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Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in carbon tetrachloride

(CCl₄).

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile

(AIBN).

Reflux the mixture and monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the

succinimide byproduct.

Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Experimental Protocol: Purification
The crude Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate can be purified by column

chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Procedure:

Prepare a silica gel column packed in hexane.

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the

column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl

acetate).

Collect the fractions containing the pure product, as identified by TLC.

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the

purified product.
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Step 1: Boc Protection Step 2: Bromination
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Click to download full resolution via product page

Caption: Synthetic workflow for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.

Analytical Characterization
Mass Spectrometry
The mass spectrum of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate shows a

molecular ion peak consistent with its molecular weight.

Table 2: Mass Spectrometry Data

Ion m/z Interpretation

[M+H]⁺ 311.0, 313.0
Molecular ion peak with

isotopic pattern for Bromine

[M-C₄H₈+H]⁺ 255.0, 257.0
Loss of isobutylene from the

Boc group

[M-Boc+H]⁺ 211.0, 213.0 Loss of the entire Boc group

[C₄H₉]⁺ 57.1 tert-butyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for the title compound is not readily available, the expected ¹H and ¹³C

NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of

the indazole ring, a singlet for the bromomethyl protons, and a singlet for the tert-butyl
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protons of the Boc group.

¹³C NMR (predicted): The spectrum would display signals for the aromatic carbons, the

carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group,

and the bromomethyl carbon.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of

the carbamate in the Boc group (around 1720-1740 cm⁻¹), C-H stretching of the aromatic and

aliphatic groups, and C-N stretching vibrations.

Reactivity and Stability
The N-Boc protecting group confers significant stability to the indazole ring, making it resistant

to many nucleophilic and basic conditions.[2] The primary site of reactivity is the bromomethyl

group, which is susceptible to nucleophilic substitution reactions. This allows for the

introduction of a wide variety of functional groups at the 3-position of the indazole core, making

it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

The compound should be stored in a cool, dry place, away from strong oxidizing agents. Under

acidic conditions, the Boc group can be cleaved to deprotect the indazole nitrogen.

Potential Biological Activity and Applications
While there is no specific data on the biological activity of Tert-butyl 3-(bromomethyl)-1H-
indazole-1-carboxylate itself, the indazole scaffold is a well-known pharmacophore present in

numerous biologically active compounds. Indazole derivatives have been reported to exhibit a

wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial

activities.[3][4]

Derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of

Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[5] The bromomethyl

group at the 3-position of the title compound serves as a versatile handle to introduce various

substituents, enabling the generation of diverse libraries of indazole derivatives for screening

against various biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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